![molecular formula C21H21N3O5 B2939290 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034256-44-3](/img/structure/B2939290.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 1-methyl-1H-indol moiety. These are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring structure .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the oxalamide group might be involved in reactions with acids or bases, and the aromatic rings might undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Interaction with Specific Binding Sites
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide, related to indolo[3,2-b]carbazole, has been studied for its interaction with specific binding sites in rat liver cytosol. Research shows that variations in the compound, such as substitution of nitrogen atoms with sulfur or oxygen, or methylation at specific positions, significantly affect its binding affinity. These findings suggest potential applications in understanding and manipulating molecular interactions within biological systems (Gillner et al., 1993).
Neuropeptide Y Receptor Antagonists
The compound's structure has similarities with benzimidazoles derived from the indole class, which have been synthesized and evaluated as selective neuropeptide Y Y1 receptor antagonists. This research could be relevant in developing anti-obesity drugs, highlighting the compound's potential in medicinal chemistry (Zarrinmayeh et al., 1998).
Role in Cancer Metastasis
Related research on collagen prolyl hydroxylases, which share structural similarities with the compound, emphasizes their essential role in breast cancer metastasis. Understanding the action of such compounds can contribute to developing therapeutic strategies against cancer (Gilkes et al., 2013).
Synthesis and Chemical Properties
Studies on the synthesis of compounds structurally related to this compound provide insights into their chemical properties and potential applications in various fields, including materials science and pharmacology (Fujimori & Yamane, 1978).
Prolyl-Hydroxylase Inhibitor Effects
The compound is related to prolyl-hydroxylase inhibitors, which have demonstrated significant effects in cell autophagy and apoptosis, particularly in cancer research. This highlights its potential application in developing novel cancer treatments (Han et al., 2014).
Tautomerization Studies
Research on metal-induced tautomerization of molecules related to this compound opens avenues for exploring novel chemical reactions and synthesis pathways, which can be beneficial in organic chemistry and catalysis (Ruiz & Perandones, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-24-7-6-13-10-14(2-4-16(13)24)17(25)12-22-20(26)21(27)23-15-3-5-18-19(11-15)29-9-8-28-18/h2-7,10-11,17,25H,8-9,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPCHNPBWSAGPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)
![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)
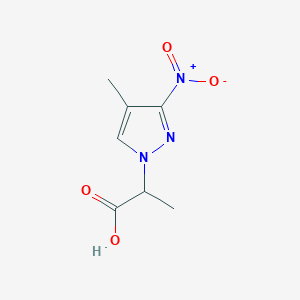
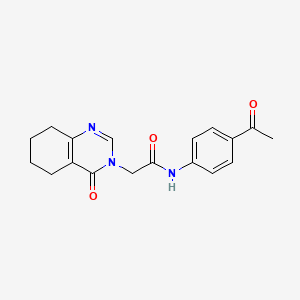
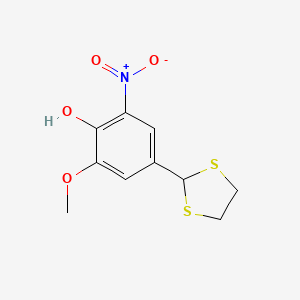
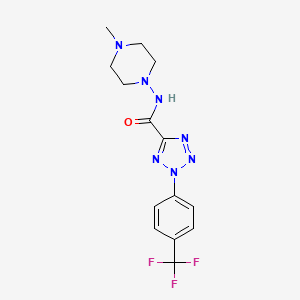
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2939222.png)
![[2-(3,4-Difluorophenoxy)phenyl]methanol](/img/structure/B2939223.png)

![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)

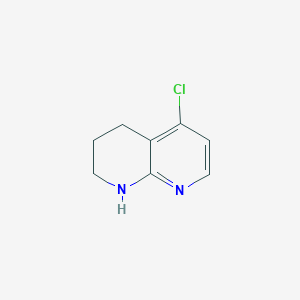
![2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B2939228.png)